Cas no 744241-92-7 (2-Amino-N-4-(difluoromethoxy)phenylbenzamide)

2-Amino-N-4-(difluoromethoxy)phenylbenzamide is a specialized benzamide derivative featuring a difluoromethoxy-substituted phenyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The presence of the difluoromethoxy moiety enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties. The amino group on the benzamide core allows for further functionalization, making it a versatile intermediate in drug discovery. Its well-defined structure and purity make it suitable for applications in structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
2-Amino-N-4-(difluoromethoxy)phenylbenzamide structure
744241-92-7 structure
商品名:2-Amino-N-4-(difluoromethoxy)phenylbenzamide
CAS番号:744241-92-7
MF:C14H12N2O2F2
メガワット:278.254
CID:3106952
PubChem ID:2097905

2-Amino-N-4-(difluoromethoxy)phenylbenzamide 化学的及び物理的性質

名前と識別子

    • 2-amino-N-[4-(difluoromethoxy)phenyl]benzamide
    • C14H12F2N2O2
    • AKOS008963999
    • EN300-09280
    • 744241-92-7
    • G26396
    • Z56040900
    • 2-Amino-N-4-(difluoromethoxy)phenylbenzamide
    • インチ: InChI=1S/C14H12F2N2O2/c15-14(16)20-10-7-5-9(6-8-10)18-13(19)11-3-1-2-4-12(11)17/h1-8,14H,17H2,(H,18,19)
    • InChIKey: RNXAJKYJIXQVKV-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 278.08668395Da
  • どういたいしつりょう: 278.08668395Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

2-Amino-N-4-(difluoromethoxy)phenylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A640868-250mg
2-Amino-N-[4-(difluoromethoxy)phenyl]benzamide
744241-92-7
250mg
$ 320.00 2022-06-07
TRC
A640868-25mg
2-Amino-N-[4-(difluoromethoxy)phenyl]benzamide
744241-92-7
25mg
$ 50.00 2022-06-07
TRC
A640868-50mg
2-Amino-N-[4-(difluoromethoxy)phenyl]benzamide
744241-92-7
50mg
$ 95.00 2022-06-07
1PlusChem
1P019JVK-2.5g
2-amino-N-[4-(difluoromethoxy)phenyl]benzamide
744241-92-7 95%
2.5g
$960.00 2024-04-21
Aaron
AR019K3W-2.5g
2-amino-N-[4-(difluoromethoxy)phenyl]benzamide
744241-92-7 95%
2.5g
$1024.00 2023-12-14
1PlusChem
1P019JVK-100mg
2-amino-N-[4-(difluoromethoxy)phenyl]benzamide
744241-92-7 95%
100mg
$178.00 2024-04-21
1PlusChem
1P019JVK-1g
2-amino-N-[4-(difluoromethoxy)phenyl]benzamide
744241-92-7 95%
1g
$521.00 2024-04-21
A2B Chem LLC
AV24480-50mg
2-amino-N-[4-(difluoromethoxy)phenyl]benzamide
744241-92-7 95%
50mg
$105.00 2024-04-19
Aaron
AR019K3W-250mg
2-amino-N-[4-(difluoromethoxy)phenyl]benzamide
744241-92-7 95%
250mg
$221.00 2025-02-10
1PlusChem
1P019JVK-50mg
2-amino-N-[4-(difluoromethoxy)phenyl]benzamide
744241-92-7 95%
50mg
$140.00 2024-04-21

2-Amino-N-4-(difluoromethoxy)phenylbenzamide 関連文献

2-Amino-N-4-(difluoromethoxy)phenylbenzamideに関する追加情報

Recent Advances in the Study of 2-Amino-N-4-(difluoromethoxy)phenylbenzamide (CAS: 744241-92-7)

2-Amino-N-4-(difluoromethoxy)phenylbenzamide (CAS: 744241-92-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique difluoromethoxy and benzamide functional groups, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential clinical uses. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 2-Amino-N-4-(difluoromethoxy)phenylbenzamide to enhance its bioavailability and therapeutic efficacy. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, to achieve high yields and purity. The compound's structural features, particularly the difluoromethoxy group, have been shown to confer improved metabolic stability and binding affinity to target proteins, making it a promising candidate for drug development.

In vitro and in vivo studies have demonstrated that 2-Amino-N-4-(difluoromethoxy)phenylbenzamide exhibits potent inhibitory activity against specific enzymes involved in inflammatory and oncogenic pathways. For instance, recent findings indicate that the compound effectively targets kinases such as JAK2 and EGFR, which are implicated in various cancers and autoimmune diseases. These results suggest that the compound could serve as a lead molecule for the development of novel kinase inhibitors.

Pharmacokinetic studies have further revealed that 2-Amino-N-4-(difluoromethoxy)phenylbenzamide possesses favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound's ability to cross the blood-brain barrier has also been investigated, highlighting its potential for treating neurological disorders. Additionally, toxicity assessments have shown that the compound has a relatively safe profile at therapeutic doses, with minimal off-target effects.

Ongoing clinical trials are exploring the therapeutic potential of 2-Amino-N-4-(difluoromethoxy)phenylbenzamide in various disease models, including rheumatoid arthritis, non-small cell lung cancer, and Alzheimer's disease. Preliminary data from these trials are promising, with the compound demonstrating significant efficacy in reducing disease progression and improving patient outcomes. However, further studies are required to fully understand its long-term safety and efficacy.

In conclusion, 2-Amino-N-4-(difluoromethoxy)phenylbenzamide (CAS: 744241-92-7) represents a promising therapeutic agent with broad applications in chemical biology and medicine. Its unique structural features, combined with its potent biological activity and favorable pharmacokinetic properties, make it a valuable candidate for further research and development. Future studies should focus on optimizing its formulation, exploring combination therapies, and conducting large-scale clinical trials to validate its therapeutic potential.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.